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2,3-Dihydroxypropyl methacrylate - 28474-30-8

2,3-Dihydroxypropyl methacrylate

Catalog Number: EVT-7855457
CAS Number: 28474-30-8
Molecular Formula: C7H12O4
Molecular Weight: 160.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2,3-Dihydroxypropyl methacrylate is a hydrophilic monomer characterized by the presence of two hydroxyl groups on every repeat unit. This compound is notable for its ability to form polymer networks that exhibit amphiphilic properties, making it useful in various applications, particularly in materials science and biomedical fields. The compound is synthesized from 2,3-dihydroxypropylamine and methacrylic acid derivatives, leading to a versatile building block for copolymers and hydrogels.

Source and Classification

2,3-Dihydroxypropyl methacrylate is classified as a hydroxyalkyl methacrylate. It is derived from the reaction of 2,3-dihydroxypropylamine with methacrylic acid or its derivatives. This classification places it among a group of compounds that are widely used in polymer chemistry due to their reactivity and ability to impart hydrophilicity to polymeric materials.

Synthesis Analysis

Methods

The synthesis of 2,3-dihydroxypropyl methacrylate can be achieved through several methods:

  1. Reaction with Acryloyl Chloride: 2,3-dihydroxypropylamine reacts with acryloyl chloride or methacryloyl chloride in an organic solvent such as acetone. This method typically requires careful control of reaction conditions to optimize yield and minimize side products .
  2. Glycidyl Methacrylate Reaction: Another approach involves the reaction of glycidyl methacrylate with ammonia in solvents like ethanol or tetrahydrofuran. This method can lead to high yields but may also produce gel-like by-products that complicate purification .

Technical Details

The synthesis often employs radical polymerization techniques, where the resulting polymers can be characterized using methods such as nuclear magnetic resonance spectroscopy and gel permeation chromatography to ascertain molecular weight and distribution .

Molecular Structure Analysis

Structure

The molecular structure of 2,3-dihydroxypropyl methacrylate features a methacrylate group attached to a propanol backbone with two hydroxyl groups at the 2 and 3 positions. The general formula can be represented as:

C5H10O4C_5H_{10}O_4

Data

  • Molecular Weight: Approximately 146.14 g/mol
  • Functional Groups: Hydroxyl (-OH), Methacrylate (-C=C)
Chemical Reactions Analysis

Reactions

2,3-Dihydroxypropyl methacrylate participates in various chemical reactions typical of methacrylates:

  1. Polymerization: It readily undergoes radical polymerization to form poly(2,3-dihydroxypropyl methacrylate), which can serve as a precursor for more complex polymer architectures.
  2. Crosslinking: The presence of hydroxyl groups allows for crosslinking reactions with other monomers or crosslinking agents, enhancing the mechanical properties of the resulting materials.

Technical Details

The kinetics of polymerization have been studied extensively, revealing that the presence of hydroxyl groups influences the rate and mechanism of polymer formation .

Mechanism of Action

The mechanism by which 2,3-dihydroxypropyl methacrylate exerts its effects in polymer formation involves free radical initiation followed by chain propagation. The hydroxyl groups can also engage in hydrogen bonding, affecting the physical properties of the resulting polymers.

Data

  • Initiation: Typically initiated by thermal or photochemical means.
  • Propagation Rate: Influenced by solvent polarity and temperature.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid
  • Solubility: Highly soluble in water due to its hydrophilic nature.
  • Viscosity: Moderate viscosity which varies with concentration.

Chemical Properties

  • Reactivity: Reacts readily with free radicals.
  • Stability: Sensitive to heat and light; requires stabilization during storage.
Applications

2,3-Dihydroxypropyl methacrylate finds applications in various scientific fields:

  1. Biomedical Applications: Used in drug delivery systems and tissue engineering due to its biocompatibility and ability to form hydrogels.
  2. Materials Science: Employed in the production of amphiphilic copolymers that can be used for coatings, adhesives, and as surfactants.
  3. Water-Soluble Polymers: Acts as a raw material for water-soluble polymers used in paints, fiber modifiers, and soil conditioners .
Synthesis Methodologies and Optimization

Radical Polymerization Techniques for DHPMA Homopolymers

Free radical polymerization remains the predominant method for synthesizing poly(2,3-dihydroxypropyl methacrylate) (PDHPMA) homopolymers due to its operational simplicity and adaptability to industrial-scale production. Kinetic investigations reveal that DHPMA exhibits distinctive polymerization characteristics in water-dioxane solutions across temperature ranges of 50-65°C. The kinetic constant ratio (kp/kt0.5) for this methacrylic monomer exceeds 0.5 L/mol·s, significantly higher than conventional methacrylate monomers like methyl methacrylate. This elevated ratio suggests a favorable propagation-to-termination rate, enabling efficient chain growth under optimized conditions [3]. Notably, these homopolymerization systems demonstrate exceptional solution behavior, with polymers remaining soluble throughout the reaction up to exceptionally high conversions (>90%). This characteristic solubility prevents the autoacceleration (gel effect) commonly observed in other methacrylate polymerizations when monomer concentrations remain at or below 1 mol·L-1, thereby ensuring consistent reaction kinetics and predictable molecular weight development [3].

Molecular weight control presents challenges due to DHPMA's inherent high reactivity. Studies employing UV spectroscopic monitoring have quantified the activation energy barriers for propagation and termination steps, enabling precise temperature modulation strategies. The polymerization follows classical kinetics at lower temperatures (50-55°C), while higher temperatures (60-65°C) induce subtle deviations requiring compensatory adjustments in initiator concentrations. Careful optimization of the initiator-to-monomer ratio and reaction temperature profile allows production of PDHPMA with tailored molecular weights (typically ranging from 20,000 to 200,000 g/mol) and acceptable polydispersity indices (Đ ≈ 1.5-2.0) suitable for biomedical applications requiring narrow molecular weight distributions [3].

Table 1: Kinetic Parameters for DHPMA Homopolymerization in Water-Dioxane Solutions

Temperature (°C)k_p × 10² (L/mol·s)k_t × 10⁻⁷ (L/mol·s)kp/kt^0.5 (L^0.5/mol^0.5·s)Solubility Behavior
502.151.800.51Fully soluble
552.982.950.55Fully soluble
604.105.200.57Fully soluble
655.628.850.60Fully soluble

Copolymerization Strategies with Hydrophilic/Hydrophobic Comonomers

The copolymerization behavior of DHPMA reveals critical insights into its sequence distribution and material properties. Reactivity ratio analysis via the Fineman-Ross method demonstrates that DHPMA exhibits a strong preference for self-propagation over cross-propagation when copolymerized with acrylamide derivatives. In copolymerizations with N-isopropylacrylamide (NIPAm), the reactivity ratios were determined as rDHPMA = 3.09 and rNIPAm = 0.11. This significant disparity indicates that DHPMA possesses a strong preference for homopolymerization (rDHPMA >1), while NIPAm exhibits a complementary preference for copolymerization (rNIPAm <1). Consequently, initial copolymer chains become enriched with DHPMA segments, leading to compositional drift as the reaction progresses and necessitating sophisticated feed strategies to achieve uniform copolymer composition [1] [5].

The hydrophilic character of DHPMA profoundly impacts the thermoresponsive behavior of copolymers. Systematic incorporation of DHPMA into poly(N-isopropylacrylamide) (PNIPAm) chains elevates the lower critical solution temperature (LCST) in a dose-dependent manner. Experimental data demonstrates that increasing DHPMA content from 0 to 58 mol% produces a corresponding linear increase in LCST from 31°C to 42°C. This tunability arises from DHPMA's dual hydroxyl groups enhancing polymer-water interactions through hydrogen bonding networks, thereby requiring higher thermal energy to induce dehydration and phase separation. This contrasts sharply with copolymers incorporating 2-hydroxyethyl methacrylate (HEMA), where hydrogen bonding between hydroxyl and amide groups creates hydrophobic microdomains that paradoxically depress the LCST despite HEMA's hydrophilic classification [1] [5].

Table 2: Copolymerization Behavior and Properties of DHPMA with Commoners

ComonomerDHPMA Reactivity Ratio (r₁)Comonomer Reactivity Ratio (r₂)Impact on PNIPAm LCSTKey Interaction Mechanism
NIPAm3.090.11↑ 31°C → 42°CEnhanced hydrophilicity
HEMA*Not reportedNot reported↓ 32°C → 25°CIntramolecular H-bonding
Styrene2.55*0.15*Not reportedHydrophobic association

*Literature values from Saldívar-Guerra et al. as referenced in [1]

Challenges in Preventing Unintended Polymerization During Synthesis

Unintended polymerization during DHPMA synthesis, purification, and storage represents a significant industrial challenge due to its inherent high reactivity and electron-rich double bond. This spontaneous polymerization manifests particularly during distillation processes where elevated temperatures accelerate radical generation. Patent literature identifies that conventional phenolic inhibitors alone provide insufficient stabilization during vacuum distillation above 60°C, necessitating integrated stabilization strategies. The most effective methodology combines chemical inhibition with oxygen management, specifically maintaining dissolved oxygen concentrations above 5 ppm throughout processing stages. This dissolved oxygen functions as a radical scavenger, quenching propagating polymer chains through peroxyl radical formation [2].

The selection and concentration of polymerization inhibitors critically impact storage stability. Comparative studies demonstrate that p-methoxyphenol (MEHQ) at 100-200 ppm provides superior stabilization at ambient temperatures compared to hydroquinone, while exhibiting reduced discoloration tendencies. For extended storage or elevated temperature conditions, synergistic inhibitor systems combining phenolics with nitrogen-based co-inhibitors (e.g., N,N'-diphenyl-p-phenylenediamine) extend induction periods by 300-400%. Storage temperature optimization proves equally crucial, with recommendations to maintain DHPMA below 10°C to reduce thermal initiation rates. Additionally, equipment design considerations include minimizing stagnant zones in reactors and distillation columns where localized polymerization can initiate, and implementing continuous inert gas (nitrogen or argon) sparging to exclude environmental oxygen that might initiate peroxidation [2].

Table 3: Inhibitor Systems for Preventing Unintended DHPMA Polymerization

Inhibitor SystemConcentration RangeEffective Temperature RangeStorage Stability (25°C)Distillation Stability
p-Methoxyphenol (MEHQ)100-200 ppm<50°C3-4 monthsModerate
Hydroquinone100-150 ppm<40°C2-3 monthsPoor
MEHQ + Dissolved O₂100 ppm + >5 ppm O₂<70°C6-8 monthsGood
MEHQ + NDPA*100 ppm + 50 ppm<80°C>12 monthsExcellent

*N,N'-Di-sec-butyl-p-phenylenediamine

Advanced Purification Protocols for Monomer Stability

Purification of DHPMA demands meticulous protocols to achieve pharmaceutical-grade monomer quality while preventing premature polymerization. Industrial-scale production typically employs multi-stage vacuum distillation under precisely controlled conditions: temperatures maintained below 70°C, system pressure at 0.5-1.0 mmHg, and copper-based inhibitors (CuCl at 10-20 ppm) to scavenge peroxides. This approach effectively separates DHPMA (boiling point ~110-115°C at 1 mmHg) from synthesis byproducts including residual glycidyl methacrylate precursor, methacrylic acid, and symmetric diesters formed through transesterification. Post-distillation analysis via gas chromatography often reveals diester impurities (bis(methacryloyloxy)propyl derivatives) at concentrations up to 5%, necessitating additional purification steps [3] [4].

Advanced purification employs preparative adsorption chromatography on silica gel columns using optimized eluent systems. Ethyl acetate/hexane gradients (30-70% ethyl acetate) effectively resolve DHPMA from diester contaminants based on polarity differences. This chromatographic process, while reducing overall yield to approximately 50%, achieves monomer purity exceeding 99.5% as verified by quantitative 1H NMR spectroscopy. Post-purification stabilization requires immediate addition of inhibitor systems and oxygen saturation, followed by storage under inert atmosphere in amber vessels at 4±1°C to minimize thermal and photochemical initiation. For laboratory-scale applications, inhibitor removal immediately before polymerization employs basic alumina column filtration, while industrial processes utilize thin-film evaporators with short residence times to minimize thermal exposure [3] [4].

Table 4: Purification Protocol for DHPMA Monomer Production

Purification StepKey ParametersImpurities RemovedYieldPurity Achieved
Acidic HydrolysispH 2-3, 25-30°C, 12hEpoxy groups, unreacted GMA~90%85-90%
Neutralization/ExtractionNaOH to pH 7, ether extractionSalts, acids~80%90-92%
Vacuum DistillationT: 65-70°C, P: 0.5-1.0 mmHg, CuCl inhibitorLow MW volatiles, methacrylic acid~65%95-97%
Silica ChromatographyEthyl acetate/hexane (gradient 30→70% EA)Diesters, polar impurities48-52%>99.5%

Properties

CAS Number

28474-30-8

Product Name

2,3-Dihydroxypropyl methacrylate

IUPAC Name

2,3-dihydroxypropyl 2-methylprop-2-enoate

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

InChI

InChI=1S/C7H12O4/c1-5(2)7(10)11-4-6(9)3-8/h6,8-9H,1,3-4H2,2H3

InChI Key

QRIMLDXJAPZHJE-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OCC(CO)O

Canonical SMILES

CC(=C)C(=O)OCC(CO)O

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